molecular formula C17H23N3O6 B14849449 tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate

tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate

Cat. No.: B14849449
M. Wt: 365.4 g/mol
InChI Key: SKPZHHLJFXZXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

CARBOXY-METHANECARBOXYLATEN’-[2-(1-TERT-BUTOXYCARBONYL-1H-INDOL-3-YL)-ETHYL]-HYDRAZINIUM undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions include oxindoles, indolines, and halogenated indoles .

Scientific Research Applications

CARBOXY-METHANECARBOXYLATEN’-[2-(1-TERT-BUTOXYCARBONYL-1H-INDOL-3-YL)-ETHYL]-HYDRAZINIUM has several scientific research applications:

Mechanism of Action

The mechanism of action of CARBOXY-METHANECARBOXYLATEN’-[2-(1-TERT-BUTOXYCARBONYL-1H-INDOL-3-YL)-ETHYL]-HYDRAZINIUM involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, antiviral activity, and antimicrobial effects .

Comparison with Similar Compounds

CARBOXY-METHANECARBOXYLATEN’-[2-(1-TERT-BUTOXYCARBONYL-1H-INDOL-3-YL)-ETHYL]-HYDRAZINIUM is unique due to its specific structure and the presence of the Boc-protected indole moiety. Similar compounds include:

These compounds share the indole core but differ in their functional groups and specific biological activities .

Properties

Molecular Formula

C17H23N3O6

Molecular Weight

365.4 g/mol

IUPAC Name

tert-butyl 3-(2-hydrazinylethyl)indole-1-carboxylate;oxalic acid

InChI

InChI=1S/C15H21N3O2.C2H2O4/c1-15(2,3)20-14(19)18-10-11(8-9-17-16)12-6-4-5-7-13(12)18;3-1(4)2(5)6/h4-7,10,17H,8-9,16H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

SKPZHHLJFXZXMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCNN.C(=O)(C(=O)O)O

Origin of Product

United States

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